2-(Iodoethynyl)thiophene
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Overview
Description
2-(Iodoethynyl)thiophene: is a chemical compound with the molecular formula C6H3IS . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of an iodoethynyl group at the second position of the thiophene ring makes this compound unique and interesting for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodoethynyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the reaction of thiophene with iodine and a suitable base, such as sodium iodide, in an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran or acetone at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodoethynyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(Iodoethynyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodoethynyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The presence of the iodoethynyl group can enhance its binding affinity to these targets, making it a potent compound for various applications .
Comparison with Similar Compounds
2-Iodothiophene: Similar in structure but lacks the ethynyl group.
3-(2-Iodoethynyl)thiophene: Another isomer with the iodoethynyl group at a different position.
2-(Tributylstannyl)thiophene: Contains a tributylstannyl group instead of an iodoethynyl group.
Uniqueness: 2-(Iodoethynyl)thiophene is unique due to the presence of the iodoethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C6H3IS |
---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
2-(2-iodoethynyl)thiophene |
InChI |
InChI=1S/C6H3IS/c7-4-3-6-2-1-5-8-6/h1-2,5H |
InChI Key |
QCGOAEJKLOKXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CI |
Origin of Product |
United States |
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